molecular formula C10H15N5O11P2 B024718 Guanosine-5'-diphosphate CAS No. 105184-46-1

Guanosine-5'-diphosphate

Cat. No. B024718
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5'-diphosphate (GDP) is a nucleotide that plays a crucial role in various biochemical and physiological processes. It is synthesized from guanosine triphosphate (GTP) and is involved in the regulation of cellular signaling pathways. GDP is also an essential component in the synthesis of RNA and DNA. In

Scientific Research Applications

1. Global Transcription Regulator in Bacteria

Guanosine 5′‐(tri)diphosphate, 3′‐diphosphate [(p) ppGpp], a derivative of GDP, plays a critical role in bacteria, acting as a global transcription regulator for genes related to essential metabolic processes. This function is pivotal in bacterial adaptation to extreme environments and stresses, showcasing the importance of understanding the molecular mechanisms of (p) ppGpp (Wu & Xie, 2009).

2. Enhancement of GDP-l-Fucose Production

Research on manipulating guanosine nucleotides biosynthetic pathways in Escherichia coli has shown that overexpression of certain enzymes can significantly enhance the production of GDP-l-fucose, a key substrate in the biosynthesis of GDP. This advancement has implications for improving GDP-l-fucose availability for various biological applications (Lee et al., 2012).

3. Sensitive Detection in Bacteria

The development of a colorimetric probe based on copper ions-mediated 4-mercaptobenzoic acid modified gold nanoparticles has enabled highly sensitive and visual detection of ppGpp in bacteria. This breakthrough offers a novel method for monitoring bacterial gene expression, metabolism, and growth under various conditions (Chen et al., 2018).

4. Metabolic Engineering for GDP-L-Fucose Production

Studies have focused on enhancing GDP-L-fucose production by engineering the metabolic pathway in Escherichia coli. This approach involves overexpressing enzymes involved in the biosynthesis of guanosine nucleotides, leading to increased production of GDP-L-fucose, a critical component in various biological functions (Zhai et al., 2015).

5. Extraction and Detection in Bacteria

Research has reported the successful extraction and detection of ppGpp in bacteria, particularly in amino acid-starved cells of Clavibacter michiganensis. This study provides a new approach for nucleotide detection and extraction in bacteria, highlighting the versatility of ppGpp as a research tool (Bai et al., 2021).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-diphosphate

CAS RN

146-91-8, 157420-46-7
Record name GDP
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04315
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Record name Guanosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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